molecular formula C14H13BrFNO4S B2460553 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 2415634-68-1

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2460553
CAS No.: 2415634-68-1
M. Wt: 390.22
InChI Key: MKACRPNZOTWVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and two methoxy groups attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Methoxylation: The addition of methoxy groups to the benzene ring.

The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The conditions often involve specific temperatures and pressures to facilitate the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted aromatic compounds with different functional groups .

Scientific Research Applications

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the aromatic structure allows it to interact with various biological molecules. These interactions can lead to the modulation of biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide
  • 4-bromo-N-(4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
  • 4-bromo-N-(4-nitrophenyl)-2,5-dimethoxybenzene-1-sulfonamide

Uniqueness

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACRPNZOTWVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.